n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of an inert atmosphere and temperatures ranging from room temperature to moderate heating. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide involves its ability to inhibit specific enzymes. For instance, it targets leucyl-tRNA synthetase in mycobacteria, disrupting protein synthesis and thereby exerting its antimicrobial effects . The boron atom in the compound plays a crucial role in binding to the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A phosphodiesterase 4 inhibitor used for treating atopic dermatitis.
Acoziborole: Another benzoxaborole derivative with potential therapeutic applications.
Uniqueness
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide is unique due to its specific inhibitory action on mycobacterial leucyl-tRNA synthetase, which is not commonly observed in other benzoxaborole derivatives. This selectivity makes it a promising candidate for developing new antimicrobial agents .
Properties
Molecular Formula |
C9H10BNO3 |
---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)acetamide |
InChI |
InChI=1S/C9H10BNO3/c1-6(12)11-8-3-2-7-5-14-10(13)9(7)4-8/h2-4,13H,5H2,1H3,(H,11,12) |
InChI Key |
MLTONBYGSGVNMI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C)O |
Origin of Product |
United States |
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